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Compound of Interest

Compound Name: 2-Amino-4-phenylphenol

Cat. No.: B072062 Get Quote

This technical guide provides an in-depth analysis of the key spectral data used to characterize

the molecular structure of 2-Amino-4-phenylphenol (CAS No: 1134-36-7), a significant

compound in chemical synthesis and research.[1][2] By leveraging Nuclear Magnetic

Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), we

can unequivocally confirm its chemical identity. This document is intended for researchers,

scientists, and professionals in drug development who rely on precise structural elucidation.

Molecular Structure and Spectroscopic
Expectations
Before delving into the experimental data, a foundational understanding of the 2-Amino-4-
phenylphenol structure is crucial for predicting its spectral behavior. The molecule consists of

a phenol ring substituted with an amino group (-NH₂) and a phenyl group (-C₆H₅).

Chemical Formula: C₁₂H₁₁NO[1]

Molecular Weight: 185.22 g/mol [1][2]

IUPAC Name: 2-amino-4-phenylphenol[1]

Structural Features:

An aromatic phenol ring with three distinct protons.
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A second, unsubstituted phenyl ring with five protons.

A phenolic hydroxyl (-OH) proton.

Two amino (-NH₂) protons.

Twelve unique carbon environments, including substituted and unsubstituted aromatic

carbons.

These features will give rise to characteristic signals in their respective spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen

framework of an organic molecule. For 2-Amino-4-phenylphenol, both ¹H and ¹³C NMR

provide critical connectivity and environmental information.

¹H NMR Spectroscopy
The ¹H NMR spectrum reveals the number of different types of protons and their neighboring

environments. The spectrum is typically acquired in a deuterated solvent like DMSO-d₆ to avoid

signal overlap from the solvent.[3]

Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-4-phenylphenol in 0.6-

0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Transfer the solution to a 5 mm NMR tube.

Data Acquisition: Acquire the spectrum on a standard NMR spectrometer (e.g., 300 or 500

MHz).

Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform,

phase correction, and baseline correction. Calibrate the chemical shift scale using the

residual solvent peak (DMSO at ~2.50 ppm) as an internal standard.
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Caption: Workflow for acquiring a ¹H NMR spectrum.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

8.98 (approx.) Singlet (broad) 1H Phenolic -OH

7.22 - 6.79 (approx.) Multiplet 8H Aromatic C-H

4.48 (approx.) Singlet (broad) 2H Amino -NH₂

Note: Specific chemical shifts and multiplicities for the aromatic region are often complex and

overlapping, requiring higher field instruments for full resolution. The data provided is based on

available reference spectra.[3][4]

Interpretation:

The broad singlet around 8.98 ppm is characteristic of a phenolic hydroxyl proton. Its

broadness is due to hydrogen bonding and chemical exchange.

The complex multiplet between 7.22 and 6.79 ppm integrates to eight protons,

corresponding to all the protons on the two aromatic rings.

The broad singlet at approximately 4.48 ppm corresponds to the two protons of the primary

amine group. Like the hydroxyl proton, its signal is broadened by exchange processes.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the

molecule.

The sample preparation and instrumentation are identical to the ¹H NMR protocol. The

acquisition parameters are adjusted for the lower sensitivity and wider chemical shift range of

the ¹³C nucleus.

While a complete, explicitly assigned public dataset is not readily available, data from chemical

suppliers and databases provide a general spectrum.[5] The expected signals correspond to

the 12 unique carbon atoms in the structure.
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Interpretation: The spectrum will show a series of peaks in the aromatic region (typically 110-

160 ppm).

Carbons bonded to electronegative atoms (oxygen and nitrogen) will be shifted downfield.

Therefore, the carbon bearing the -OH group and the carbon bearing the -NH₂ group are

expected to appear at the lower end of this range (higher ppm values).

The carbon atoms of the unsubstituted phenyl ring will show distinct signals.

The quaternary carbons (those without attached protons) will typically have lower intensity

signals.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation, which causes vibrations of molecular bonds.

Sample Preparation: Grind a small amount (1-2 mg) of 2-Amino-4-phenylphenol with

approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and

pestle.

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire

the spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylphenol
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-4-phenylphenol
https://www.sigmaaldrich.com/JP/ja/product/aldrich/394114
https://www.chemicalbook.com/SpectrumEN_1134-36-7_1HNMR.htm
https://www.researchgate.net/figure/C-NMR-spectrum-of-compound-5_fig2_293195514
https://www.chemicalbook.com/SpectrumEN_1134-36-7_13CNMR.htm
https://www.benchchem.com/product/b072062#spectral-data-nmr-ir-ms-for-2-amino-4-phenylphenol
https://www.benchchem.com/product/b072062#spectral-data-nmr-ir-ms-for-2-amino-4-phenylphenol
https://www.benchchem.com/product/b072062#spectral-data-nmr-ir-ms-for-2-amino-4-phenylphenol
https://www.benchchem.com/product/b072062#spectral-data-nmr-ir-ms-for-2-amino-4-phenylphenol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072062?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072062?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

